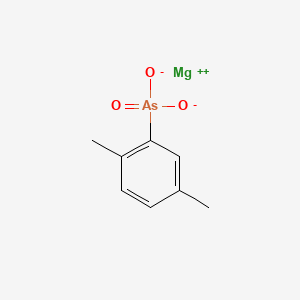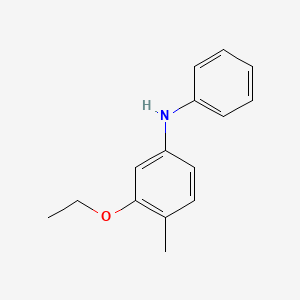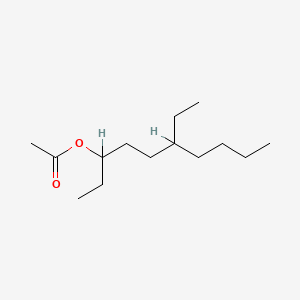
1,4-Diethyloctyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diethyloctyl acetate: is an organic compound classified as an ester. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. The molecular formula of this compound is C14H28O2 . This compound is synthesized through the esterification of 1,4-Diethyloctanol and acetic acid.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Diethyloctyl acetate can be synthesized via the Fischer esterification method. This involves reacting 1,4-Diethyloctanol with acetic acid in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation. The overall reaction can be represented as: [ \text{C}8\text{H}{17}\text{OH} + \text{CH}3\text{COOH} \rightarrow \text{C}{10}\text{H}_{20}\text{O}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of a heterogeneous acid catalyst, such as ion-exchange resins, can enhance the reaction rate and facilitate catalyst recovery and reuse.
化学反応の分析
Types of Reactions: 1,4-Diethyloctyl acetate primarily undergoes hydrolysis , transesterification , and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 1,4-Diethyloctanol and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of an acid or base catalyst.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to 1,4-Diethyloctanol.
Major Products Formed:
Hydrolysis: 1,4-Diethyloctanol and acetic acid.
Transesterification: A new ester and an alcohol.
Reduction: 1,4-Diethyloctanol.
科学的研究の応用
1,4-Diethyloctyl acetate has various applications in scientific research, particularly in the fields of chemistry , biology , medicine , and industry .
Chemistry:
- Used as a solvent in organic synthesis due to its stability and low reactivity.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
- Used in the formulation of fragrances and flavors for biological studies.
Medicine:
- Explored for its potential therapeutic properties, particularly in drug delivery systems.
- Studied for its role in the synthesis of bioactive esters with medicinal properties.
Industry:
- Widely used in the flavor and fragrance industry due to its pleasant odor.
- Utilized as a solvent in the production of paints, coatings, and adhesives.
作用機序
The mechanism of action of 1,4-Diethyloctyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 1,4-Diethyloctanol and acetic acid. The released 1,4-Diethyloctanol can interact with cellular membranes, potentially affecting membrane fluidity and permeability. Additionally, the acetic acid produced can participate in metabolic pathways, influencing cellular processes.
類似化合物との比較
Octyl acetate: An ester with a similar structure but different alkyl chain length.
Ethyl acetate: A commonly used ester with a shorter alkyl chain.
Butyl acetate: Another ester with a different alkyl chain length.
Comparison: 1,4-Diethyloctyl acetate is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. Compared to octyl acetate, it has a longer and more branched structure, potentially leading to different solubility and volatility characteristics. Ethyl acetate and butyl acetate, with shorter alkyl chains, are more volatile and have different solvent properties.
特性
CAS番号 |
94278-38-3 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC名 |
6-ethyldecan-3-yl acetate |
InChI |
InChI=1S/C14H28O2/c1-5-8-9-13(6-2)10-11-14(7-3)16-12(4)15/h13-14H,5-11H2,1-4H3 |
InChIキー |
KZSOZUVVYMQOGE-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CCC(CC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


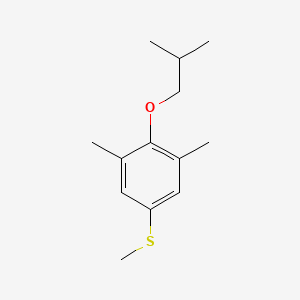
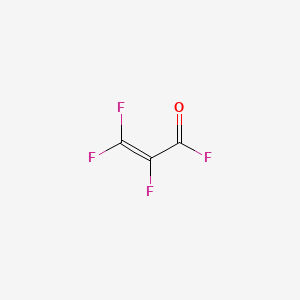
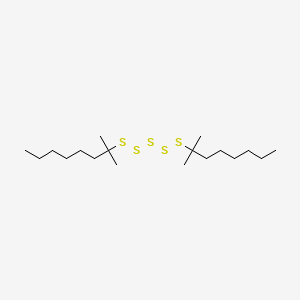
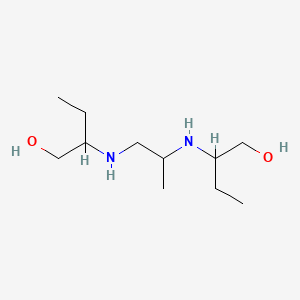

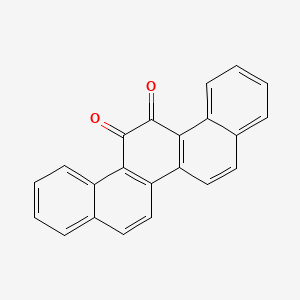
![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)


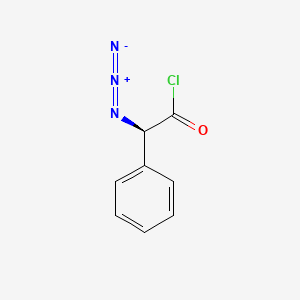
![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)

